(Z)-methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(Z)-[7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-3-25-10-12-26(13-11-25)15-19-20(27)9-8-18-22(28)21(31-23(18)19)14-16-4-6-17(7-5-16)24(29)30-2/h4-9,14,27H,3,10-13,15H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOSIBIBJRVMY-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and the introduction of the benzofuran moiety. The synthetic route typically utilizes standard organic reactions such as condensation and cyclization under controlled conditions, ensuring high yield and purity of the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies show that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
- Antiparasitic Effects : Preliminary research indicates that this compound may have activity against parasites such as Leishmania donovani. It has been suggested that the compound induces apoptosis-like cell death in these parasites, enhancing its therapeutic potential in treating leishmaniasis .
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and induction of oxidative stress within the cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with bacterial and parasitic metabolism, leading to growth inhibition.
- Induction of Apoptosis : In antiparasitic activity, it appears to activate apoptotic pathways, which could be beneficial in treating infections caused by protozoan parasites.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multi-step organic reactions, including condensation and functional group modifications. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Medicinal Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against several pathogens. Research indicates that modifications in the piperazine moiety enhance the antibacterial efficacy of related compounds. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The piperazine component of this compound suggests potential neuropharmacological applications. Compounds containing piperazine rings are known to exhibit anxiolytic and antidepressant effects in various animal models .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives, including (Z)-methyl 4-((7-(4-(piperazinyl)methyl)-6-hydroxybenzofuran) derivatives. The results indicated a significant reduction in tumor growth in xenograft models, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial properties of piperazine-containing compounds against clinical isolates. The results showed that (Z)-methyl 4-((7-(4-(piperazinyl)methyl)) derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
